molecular formula C7H12O3 B2976499 4-Ethyl-4-(hydroxymethyl)oxolan-2-one CAS No. 2416243-61-1

4-Ethyl-4-(hydroxymethyl)oxolan-2-one

Cat. No.: B2976499
CAS No.: 2416243-61-1
M. Wt: 144.17
InChI Key: PFVFUAAPRRIONI-UHFFFAOYSA-N
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Description

4-Ethyl-4-(hydroxymethyl)oxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a derivative of oxolane, featuring an ethyl group and a hydroxymethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-(hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl 4-hydroxybutanoate with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxolane ring can be reduced to form a diol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-Ethyl-4-(carboxymethyl)oxolan-2-one.

    Reduction: 4-Ethyl-4-(hydroxymethyl)tetrahydrofuran.

    Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

4-Ethyl-4-(hydroxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-(hydroxymethyl)oxolan-2-one
  • 4-Propyl-4-(hydroxymethyl)oxolan-2-one
  • 4-Butyl-4-(hydroxymethyl)oxolan-2-one

Uniqueness

4-Ethyl-4-(hydroxymethyl)oxolan-2-one is unique due to the presence of the ethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications.

Properties

IUPAC Name

4-ethyl-4-(hydroxymethyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-7(4-8)3-6(9)10-5-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVFUAAPRRIONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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